Pentazocine lactate

Description

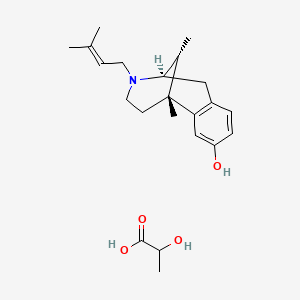

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO.C3H6O3/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;1-2(4)3(5)6/h5-7,12,14,18,21H,8-11H2,1-4H3;2,4H,1H3,(H,5,6)/t14-,18+,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLDTXPVZPRSAM-DTOXXUQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

359-83-1 (Parent) | |

| Record name | Pentazocine lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101027503 | |

| Record name | Pentazocine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17146-95-1 | |

| Record name | Pentazocine lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentazocine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid, compound with (2α,6α,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methylbut-2-enyl)-2,6-methano-3-benzocin-8-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAZOCINE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P2XIB510O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentazocine Lactate's Mechanism of Action on Kappa Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentazocine is a synthetic benzomorphan derivative used for the management of moderate to severe pain. Its complex pharmacological profile, characterized by its action as a kappa opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist/weak antagonist, results in a unique clinical profile. This document provides an in-depth technical overview of the molecular mechanisms underlying pentazocine's interaction with the KOR. It details the receptor binding kinetics, dissects the canonical and biased signaling pathways, and furnishes comprehensive protocols for key in vitro experiments used to characterize these interactions. The quantitative data on binding affinity and functional efficacy are summarized, and cellular signaling and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.

Introduction

The Kappa Opioid Receptor (KOR) System

The kappa opioid receptor (KOR), encoded by the OPRK1 gene, is a member of the G protein-coupled receptor (GPCR) superfamily.[1] It is widely expressed in the central and peripheral nervous systems.[2] The endogenous ligands for KOR are the dynorphin peptides.[2] KOR activation is implicated in a range of physiological and pathological processes, including analgesia, mood regulation, stress responses, and pruritus.[2][3] However, KOR agonists are also associated with undesirable side effects such as dysphoria, hallucinations, and sedation, which has limited their clinical utility.[2][4]

Pentazocine

Pentazocine is a mixed agonist-antagonist opioid analgesic.[5] The racemic mixture is used clinically, with the (-)-pentazocine enantiomer being the primary KOR agonist, while (+)-pentazocine has a higher affinity for the sigma receptor.[5][6] Its analgesic effects are believed to be mediated through its agonism at KOR, while its interaction with MOR contributes to a ceiling effect on respiratory depression.[7] Understanding the precise mechanism of action at the KOR is critical for the development of safer and more effective analgesics that leverage the therapeutic potential of this receptor while minimizing adverse effects.

Receptor Binding and Functional Activity of (-)-Pentazocine at KOR

Pentazocine's interaction with the KOR is characterized by high-affinity binding and functional agonism. The specific quantitative parameters, such as the inhibition constant (Ki) and the half-maximal effective concentration (EC50), are crucial for defining its pharmacological profile.

Quantitative Binding and Activity Data

Studies using recombinant human opioid receptors have quantified the binding affinity and functional potency of (-)-pentazocine. These values demonstrate its potent interaction with the KOR, comparable to its affinity for the MOR, and significantly weaker interaction with the delta-opioid receptor (DOR).

| Parameter | Receptor Target | Value | Cell System | Reference |

| Binding Affinity (Ki) | Human KOR | 7.6 nM | CHO Cells | [7] |

| Human MOR | 3.2 nM | CHO Cells | [7] | |

| Human DOR | 62 nM | CHO Cells | [7] | |

| Functional Potency (EC50) | Human KOR | 40 nM | CHO Cells | [7] |

| Human MOR | 43 nM | CHO Cells | [7] | |

| Human DOR | 255 nM | CHO Cells | [7] |

Table 1: Binding affinity and functional potency of (-)-pentazocine at human opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.

KOR-Mediated Signal Transduction

As a GPCR, KOR activation by pentazocine initiates intracellular signaling cascades that ultimately produce a cellular response. These pathways are primarily mediated by heterotrimeric G proteins, with subsequent regulation by other proteins like β-arrestins.

G Protein-Coupled Signaling

Upon agonist binding, the KOR undergoes a conformational change, facilitating its coupling to pertussis toxin-sensitive inhibitory G proteins (Gi/o).[8][9] This coupling leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[9][10]

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibits N-type voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[9][10]

β-Arrestin Pathway and Biased Agonism

Following agonist-induced activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs).[9] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[10] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. It also acts as a scaffold protein, initiating G protein-independent signaling cascades (e.g., activating mitogen-activated protein kinases like p38) and targeting the receptor for internalization via clathrin-coated pits.[9][11]

There is growing evidence that KOR signaling can be "biased," meaning certain ligands may preferentially activate either the G protein pathway or the β-arrestin pathway.[2][4] It has been proposed that the therapeutic analgesic effects of KOR agonists are mediated by G protein signaling, while adverse effects like dysphoria are linked to the β-arrestin pathway.[1][2] While pentazocine's bias profile at the KOR is not fully elucidated, its complex pharmacology suggests that such mechanisms may be at play.

Key Experimental Protocols

The characterization of pentazocine's action at the KOR relies on a suite of established in vitro assays. These methods allow for the precise measurement of binding affinity, G protein activation, and downstream second messenger modulation.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (pentazocine) by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.

-

Principle: Based on the law of mass action, an unlabeled ligand will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki.[12]

-

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing KOR in a cold buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors.[13] Resuspend the final pellet and determine the protein concentration.[13]

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable KOR radioligand (e.g., [³H]U-69,593) and serial dilutions of unlabeled pentazocine.[6]

-

Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of an unlabeled KOR ligand).[13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[13]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer.[13]

-

Detection: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[13]

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of pentazocine to generate a competition curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the first step in G protein activation following receptor stimulation by an agonist.

-

Principle: In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the activated Gα subunit and accumulates, providing a direct measure of G protein activation.[14][15]

-

Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described for the binding assay.[14]

-

Assay Setup: In a 96-well plate, pre-incubate membranes with serial dilutions of pentazocine in an assay buffer containing an excess of GDP.[14]

-

Controls: Include wells for "basal binding" (no agonist) and "non-specific binding" (with a saturating concentration of unlabeled GTPγS).[14]

-

Reaction Initiation: Add a fixed, low concentration of [³⁵S]GTPγS to all wells to start the reaction.[14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[14]

-

Filtration & Detection: Terminate the reaction by rapid filtration through glass fiber filters, wash, and quantify the bound [³⁵S]GTPγS via scintillation counting, similar to the radioligand binding assay.[14]

-

Data Analysis: Subtract non-specific binding from all counts. Plot the stimulated specific binding against the log concentration of pentazocine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[14]

-

cAMP Accumulation Assay

This functional assay measures the consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.

-

Principle: KOR activation by pentazocine inhibits adenylyl cyclase, reducing cAMP production. To measure this inhibition, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase stimulator like forskolin. The ability of the agonist to reduce this stimulated cAMP level is then quantified.[16][17]

-

Methodology:

-

Cell Culture: Use whole cells stably or transiently expressing the KOR. Seed cells in a multi-well plate and grow to an appropriate confluency.[18]

-

Pre-incubation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[6]

-

Stimulation: Add serial dilutions of pentazocine to the cells, followed immediately or concurrently by a fixed concentration of forskolin.[6][17]

-

Controls: Include wells with cells treated with forskolin alone (100% stimulation) and vehicle control (basal cAMP level).

-

Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.[6]

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).[19][20]

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of pentazocine. Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and Imax (efficacy) of inhibition.[6]

-

Conclusion

Pentazocine lactate exerts its effects on the kappa opioid receptor as a potent agonist. Its mechanism of action involves high-affinity binding to the receptor, which triggers the canonical Gi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. This cascade is the foundation of its analgesic properties. Furthermore, the potential for biased agonism and interaction with the β-arrestin pathway adds a layer of complexity that likely contributes to its unique clinical profile, including its characteristic side effects. A thorough understanding of these molecular interactions, elucidated through the experimental protocols detailed herein, is essential for the rational design of next-generation KOR-targeted therapeutics with improved safety and efficacy profiles.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 5. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kappa opioid receptors internalization is protective against oxygen-glucose deprivation through β-arrestin activation and Akt-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. resources.revvity.com [resources.revvity.com]

The Complex Pharmacodynamics of Pentazocine Lactate in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacodynamics of pentazocine lactate in commonly used rodent models. Pentazocine, a synthetic benzomorphan derivative, exhibits a multifaceted pharmacological profile as a mixed agonist-antagonist opioid analgesic. Its complex interactions with various opioid and non-opioid receptors result in a unique combination of therapeutic and adverse effects, making it a subject of continued interest in pain research and drug development. This document details its mechanism of action, receptor binding affinities, and its physiological and behavioral effects, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: A Triad of Receptor Interactions

Pentazocine's primary mechanism of action involves its interaction with at least three distinct receptor systems: the kappa-opioid receptor (KOR), the mu-opioid receptor (MOR), and the sigma (σ) receptor. Unlike traditional opioid agonists that primarily target the MOR, pentazocine's mixed activity profile contributes to its distinct clinical characteristics.

-

Kappa-Opioid Receptor (KOR) Agonism: Pentazocine acts as an agonist at KORs.[1] This interaction is largely responsible for its analgesic effects, particularly in visceral pain models.[2] Activation of KORs leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates ion channel activity, resulting in neuronal hyperpolarization and reduced nociceptive transmission.

-

Mu-Opioid Receptor (MOR) Partial Agonist/Weak Antagonist Activity: At the MOR, pentazocine exhibits partial agonist or weak antagonist properties.[1] This dual action contributes to a "ceiling effect" for both analgesia and respiratory depression, meaning that increasing the dose beyond a certain point does not produce a corresponding increase in these effects.[3] Its antagonist activity at the MOR can also precipitate withdrawal symptoms in individuals physically dependent on full MOR agonists.

-

Sigma (σ) Receptor Interaction: Pentazocine also binds to sigma receptors, which may contribute to some of its adverse effects, including dysphoria and psychotomimetic effects, at higher doses.[4]

The interplay between these receptor interactions is crucial in defining the overall pharmacodynamic profile of pentazocine.

Receptor Binding Affinity

The affinity of pentazocine for different opioid receptors has been characterized in various studies. The following table summarizes the reported binding affinities (Ki values) in rodent and human receptor preparations. It is important to note that binding affinities can vary depending on the specific radioligand and experimental conditions used.

| Receptor Subtype | Species/Tissue | Ki (nM) | Reference |

| Mu (µ) | Human (recombinant) | >100 | [5] |

| Mu (µ) | Not Specified | 3.2 | [6] |

| Kappa (κ) | Not Specified | 7.6 | [6] |

| Delta (δ) | Not Specified | 62 | [6] |

Signaling Pathways of Pentazocine

The binding of pentazocine to kappa and mu opioid receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the primary signaling pathway.

Caption: Pentazocine's interaction with opioid receptors.

Pharmacodynamic Effects in Rodent Models

Pentazocine elicits a range of pharmacodynamic effects in rodents, with antinociception being the most extensively studied.

Antinociceptive Effects

The analgesic properties of pentazocine have been evaluated in numerous rodent models of nociception. A biphasic dose-response curve has been observed in some studies, particularly in mice, where the analgesic effect may decrease at very high doses.[4][7]

The following table summarizes the median effective doses (ED50) of pentazocine in various antinociceptive tests in rodents.

| Test | Species | Route of Administration | ED50 (mg/kg) | 95% Confidence Limit | Reference |

| Tail-Immersion Test | Rat | Subcutaneous | 13.0 | 5.4 - 31.5 | [8] |

| Scald-Pain Test | Rat | Subcutaneous | 11.0 | 4.5 - 26.6 | [8] |

Central Nervous System (CNS) Effects

Pentazocine exerts several effects on the central nervous system:

-

Sedation: Like other opioids, pentazocine can cause sedation.[9]

-

Respiratory Depression: Pentazocine produces less respiratory depression compared to full mu-opioid agonists like morphine.[3] This effect is subject to a ceiling.

-

Dysphoria and Psychotomimetic Effects: At higher doses, pentazocine can induce dysphoria and psychotomimetic effects, which are thought to be mediated by its action on sigma receptors.[1]

Cardiovascular Effects

The cardiovascular effects of pentazocine in rodents are complex and can be dose-dependent.

-

In anesthetized rats, intravenous administration of l-pentazocine (0.3-3 mg/kg) has been shown to elevate blood pressure.[10]

-

In rabbits, lower doses (1 mg/kg, i.v.) increased blood pressure and peripheral vascular resistance, while higher doses (2.15 and 4.64 mg/kg) led to cardiodepressive effects.[11]

-

Studies in dogs have also shown dose-dependent increases in blood pressure and heart rate in conscious animals.[12]

Gastrointestinal Effects

Pentazocine can affect gastrointestinal motility. In low doses (15 mg IM), it inhibits GI motility and slows gastric emptying.[9]

Pharmacokinetics in Rodent Models

The pharmacokinetic profile of pentazocine in rodents is characterized by rapid absorption and significant first-pass metabolism.

| Parameter | Species | Route of Administration | Value | Reference |

| Half-life (t1/2) | Rat | Oral | 2.0 hours | [13] |

| Half-life (t1/2) | Not Specified | Plasma | 2 to 3 hours | [14] |

| Bioavailability | Rat | Oral | <20% | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pentazocine's pharmacodynamics. The following are representative protocols for common antinociceptive assays used in rodent studies.

Tail-Flick Test

This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Workflow:

Caption: Workflow for the Tail-Flick Test.

Detailed Methodology:

-

Animal Acclimatization: Acclimatize mice or rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Restraint: Gently place the animal in a restraining device, allowing the tail to be exposed.

-

Stimulus Application: Position the tail over a radiant heat source. The intensity of the heat should be calibrated to produce a baseline tail-flick latency of 2-4 seconds in drug-naive animals.

-

Latency Measurement: A timer is automatically started with the heat source. The timer stops when the animal flicks its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Data Recording: Record the tail-flick latency.

-

Testing Intervals: Repeat the measurement at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

Hot-Plate Test

This assay assesses the response latency to a thermal stimulus applied to the paws.

Workflow:

References

- 1. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Stereoselective and calcium-dependent contractile effects of narcotic antagonist analgesics in the vascular smooth muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiac and hemodynamic effects of the centrally acting analgesics tramadol and pentazocine in anaesthetized rabbits and isolated guinea-pig atria and papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiovascular effects of intravenous pentazocine and cyclazocine in conscious, curarized-conscious, and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 15. Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Dual-Acting Analgesic: A Technical History of Pentazocine Lactate

For Immediate Release

This technical guide provides a comprehensive overview of the historical development and discovery of pentazocine lactate, a synthetic benzomorphan derivative that marked a significant milestone in analgesic therapy. Developed by the Sterling-Winthrop Research Institute, pentazocine was the first mixed agonist-antagonist opioid to be marketed, offering a novel approach to pain management. This document, intended for researchers, scientists, and drug development professionals, delves into the core scientific discoveries, experimental methodologies, and quantitative data that defined this unique therapeutic agent.

A Historical Perspective: The Quest for Safer Analgesia

The story of pentazocine begins in the mid-20th century, a period marked by an intensive search for potent analgesics with a lower potential for abuse and dependence than morphine and other full opioid agonists. The Sterling Drug Company embarked on a research program to develop non-narcotic analgesics, leading to the synthesis of pentazocine in 1958.[1] Following extensive preclinical and clinical testing in over 12,000 patients in the United States, pentazocine was approved by the Food and Drug Administration (FDA) in June 1967.[1][2] It was introduced to the market under the trade name Talwin®.[1][3][4]

Pentazocine's development was a pivotal moment in pharmacology, introducing the concept of mixed agonist-antagonist activity at opioid receptors. This dual action was theorized to provide effective pain relief while mitigating some of the undesirable side effects associated with traditional opioids, such as respiratory depression and addiction liability.

The Chemical Blueprint: Synthesis of a Complex Benzomorphan

The chemical structure of pentazocine, (2R,6R,11R)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol, presented a significant synthetic challenge. Early syntheses focused on racemic mixtures, while later efforts developed enantioselective routes to isolate the more potent (-)-enantiomer.

General Synthetic Approach

A common synthetic strategy for pentazocine involves the construction of the key benzomorphan ring system. One documented method starts from 3,4-dimethylpyridine. The synthesis proceeds through several key steps:

-

Quaternization: Reaction of 3,4-dimethylpyridine with an alkyl halide.

-

Grignard Reaction: Addition of a Grignard reagent to the pyridinium salt.

-

Reduction: Hydrogenation of the resulting dihydropyridine derivative.

-

Cyclization: Intramolecular cyclization to form the benzomorphan core.

-

N-Alkylation: Introduction of the 3-methyl-2-butenyl (prenyl) group at the nitrogen atom.

Experimental Protocol: Enantioselective Synthesis of (-)-Pentazocine

A notable advance in the synthesis of pentazocine was the development of an enantioselective route starting from the readily available chiral building block, D-tyrosine. This method allows for the specific synthesis of the more pharmacologically active (-)-enantiomer.

Materials:

-

O-Methyl-D-tyrosine methyl ester hydrochloride

-

Titanium (IV) isopropoxide

-

Propanal

-

Prenyl bromide

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Sodium bicarbonate

-

Various organic solvents (e.g., dichloromethane, methanol, ethyl acetate) and reagents for workup and purification.

Methodology:

-

Preparation of the Bicyclic Precursor: The synthesis commences with the conversion of O-Methyl-D-tyrosine methyl ester hydrochloride into a key bicyclic intermediate. This transformation is achieved through a titanium-promoted enyne cyclization.

-

Formation of the Tricyclic Framework: The bicyclic precursor undergoes an intramolecular Friedel-Crafts reaction to stereoselectively assemble the tricyclic benzomorphan core of pentazocine.

-

Hydrogenation and N-Prenylation: The resulting intermediate is subjected to hydrogenation using a palladium on carbon catalyst to reduce a double bond within the ring system. Subsequent N-prenylation is achieved by reacting the secondary amine with prenyl bromide in the presence of a base such as sodium bicarbonate.

-

Purification: The final product, (-)-pentazocine, is purified using column chromatography.

Pharmacological Profile: A Duality of Action

Pentazocine's unique pharmacological profile stems from its complex interactions with multiple opioid receptor subtypes. It is classified as a mixed agonist-antagonist, exhibiting both activating and blocking effects depending on the receptor.

Receptor Binding Affinities

Pentazocine's interaction with opioid and sigma receptors has been quantified through radioligand binding assays. These assays measure the affinity of a drug for a specific receptor by determining its ability to displace a radiolabeled ligand.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Mu (µ) Opioid | [3H]DAMGO | (-)-Pentazocine | 85.6 ± 13.3[5] |

| Delta (δ) Opioid | [3H]DPDPE | (-)-Pentazocine | 641 ± 88[5] |

| Kappa (κ) Opioid | [3H]U69593 | (-)-Pentazocine | 35.2 ± 2.6[5] |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | (+)-Pentazocine | 4.8 ± 0.4 |

Table 1: Representative binding affinities (Ki) of pentazocine enantiomers for various receptors. Data are presented as mean ± SEM.

Mechanism of Action and Signaling Pathways

Pentazocine primarily exerts its analgesic effects through its agonist activity at the kappa (κ) opioid receptor.[5][6] It also acts as a weak antagonist or partial agonist at the mu (µ) opioid receptor.[6][7] The (+)-enantiomer of pentazocine has a higher affinity for the sigma (σ) receptor, which may contribute to some of its psychotomimetic side effects.[8]

Activation of the κ-opioid receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] This reduction in cAMP modulates neuronal excitability and neurotransmitter release, ultimately contributing to analgesia.

Figure 1: Simplified signaling pathway of pentazocine at the kappa opioid receptor.

Pharmacokinetics

| Parameter | Value |

| Bioavailability (Oral) | ~20%[4] |

| Onset of Action (IM) | 15-20 minutes |

| Peak Plasma Concentration (IM) | 15-60 minutes[10] |

| Elimination Half-life | 2-3 hours[4][10][11] |

| Metabolism | Hepatic (Oxidation and Glucuronidation)[11] |

| Excretion | Renal[11] |

Table 2: Key pharmacokinetic parameters of this compound.

Preclinical and Clinical Evaluation: Establishing Efficacy and Safety

The analgesic properties of pentazocine were extensively evaluated in both animal models and human clinical trials.

Preclinical Analgesic Assays

Standard animal models of nociception, such as the hot-plate and tail-flick tests, were instrumental in characterizing the analgesic effects of pentazocine. These tests measure the latency of an animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Objective: To assess the central analgesic activity of pentazocine.

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Animals: Male Swiss albino mice (20-25 g).

Procedure:

-

Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

Drug Administration: Animals are divided into groups and administered either vehicle (control) or different doses of this compound intraperitoneally.

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to response on the hot plate is measured again.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Figure 2: General experimental workflow for preclinical analgesic testing.

Clinical Trials

Clinical trials confirmed the efficacy of pentazocine in managing moderate to severe pain in various settings, including postoperative pain.[12][13]

Objective: To evaluate the efficacy and safety of this compound for the management of postoperative pain.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult patients who have undergone a specific surgical procedure (e.g., abdominal surgery) and are experiencing moderate to severe postoperative pain.

Intervention:

-

Treatment Group: Intramuscular administration of this compound (e.g., 30 mg).

-

Control Group: Intramuscular administration of a saline placebo.

Outcome Measures:

-

Primary Efficacy Endpoint: Pain intensity difference from baseline, assessed using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) at specified time points over a 6-hour period.

-

Secondary Efficacy Endpoints:

-

Total pain relief (TOTPAR) score.

-

Time to rescue medication.

-

Patient's global assessment of pain relief.

-

-

Safety Endpoints: Incidence and severity of adverse events (e.g., nausea, vomiting, dizziness, sedation).

Procedure:

-

Screening and Enrollment: Eligible patients are enrolled and provide informed consent.

-

Baseline Assessment: Baseline pain intensity is assessed.

-

Randomization and Blinding: Patients are randomly assigned to receive either pentazocine or placebo in a double-blind manner.

-

Drug Administration: The study drug is administered by a healthcare professional.

-

Post-Dose Assessments: Pain intensity and relief are assessed at regular intervals. Adverse events are monitored and recorded throughout the study period.

-

Rescue Medication: If pain relief is inadequate, patients are offered a standard rescue analgesic.

-

Data Collection and Analysis: Data are collected and analyzed to compare the efficacy and safety profiles of pentazocine and placebo.

Conclusion: A Legacy of Innovation

The discovery and development of this compound represent a significant chapter in the history of pain management. As the first clinically available mixed agonist-antagonist opioid, it introduced a novel pharmacological principle that has influenced the development of subsequent analgesics. While its use has evolved with the introduction of newer agents, the scientific journey of pentazocine provides valuable insights into opioid pharmacology and the enduring quest for effective and safer pain relief. This technical guide serves as a testament to the rigorous scientific investigation that brought this unique compound from the laboratory to clinical practice.

References

- 1. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijss-sn.com [ijss-sn.com]

- 3. Synthesis and evaluation of optically pure [3H]-(+)-pentazocine, a highly potent and selective radioligand for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentazocine - Wikipedia [en.wikipedia.org]

- 5. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hot Plate and Tail Flick Assay [bio-protocol.org]

- 7. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nafdac.gov.ng [nafdac.gov.ng]

- 11. youtube.com [youtube.com]

- 12. Postoperative pain relief with pentazocine and acetaminophen: comparison with other analgesic combinations and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of oral tramadol and pentazocine for postoperative pain following prolapsed intervertebral disc repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Pentazocine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazocine lactate, a synthetic benzomorphan derivative, is a potent analgesic with a complex pharmacological profile. It primarily functions as an agonist at the kappa-opioid receptor (KOR) and exhibits partial agonist or weak antagonist activity at the mu-opioid receptor (MOR). Additionally, pentazocine interacts with sigma receptors, contributing to its unique set of effects. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological actions of this compound. It includes detailed summaries of its physicochemical and receptor binding data, in-depth experimental protocols for its characterization, and visual representations of its key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pain management research.

Molecular Structure and Chemical Properties

Pentazocine is a benzomorphan, a class of synthetic opioids. The lactate salt is formed by the reaction of pentazocine with lactic acid.

Chemical Structure of Pentazocine:

Physicochemical Properties of Pentazocine

A summary of the key physicochemical properties of pentazocine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇NO | [1] |

| Molecular Weight | 285.43 g/mol | [2] |

| Melting Point | 145.4-147.2 °C | [2] |

| Physical Appearance | White to very pale tan crystalline powder | [1] |

| Solubility | Soluble in acetone; sparingly soluble in ethyl acetate. The hydrochloride salt is soluble 1 part in 30 parts of water. | [2][3] |

| pKa | 8.68 ± 0.05; 11.23 ± 0.05 | [2] |

Physicochemical Properties of this compound

The lactate salt of pentazocine is commonly used in pharmaceutical formulations. Its properties are detailed in Table 2.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₃NO₄ | [4] |

| Molecular Weight | 375.5 g/mol | [4] |

| Physical Appearance | Clear, colorless to pale yellow solution (for injection) | [5] |

| Solubility | Soluble in water | [5] |

| pH (of injection) | 4.0 – 5.0 | [5] |

Pharmacological Properties and Receptor Binding Affinity

Pentazocine's analgesic effects are primarily mediated through its interaction with opioid and sigma receptors. It is characterized as a mixed agonist-antagonist opioid.[1] The binding affinities of pentazocine for various receptors are crucial for understanding its pharmacological profile and are summarized in Table 3.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Mu-Opioid Receptor (MOR) | >100 | [6][7] |

| Kappa-Opioid Receptor (KOR) | 7.6 | [8] |

| Delta-Opioid Receptor (DOR) | 62 | [8] |

| Sigma-1 Receptor (σ₁R) | 17 (Kd) | [9] |

Key Signaling Pathways

Pentazocine exerts its effects by modulating intracellular signaling cascades upon binding to KOR and σ₁R.

Kappa-Opioid Receptor (KOR) Signaling Pathway

Activation of the G-protein coupled KOR by pentazocine leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[10][11] This subsequently modulates ion channels, leading to hyperpolarization and reduced neuronal excitability.[10] KOR activation also engages mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are involved in the dysphoric and aversive effects sometimes associated with KOR agonists.[12][13]

References

- 1. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PENTAZOCINE CAS#: 359-83-1 [m.chemicalbook.com]

- 3. PENTAZOCINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. This compound | C22H33NO4 | CID 656697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.chemtel.net [sds.chemtel.net]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

A Deep Dive into Initial In Vitro Binding Assays for Pentazocine Lactate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro binding assays for the initial characterization of pentazocine lactate. Pentazocine is a synthetically-derived mixed agonist-antagonist opioid analgesic.[1] This document details the receptor binding profile of pentazocine, provides meticulously outlined experimental protocols for key binding assays, and presents quantitative binding data in a clear, comparative format. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of pentazocine's mechanism of action at the molecular level.

Receptor Binding Profile of Pentazocine

Pentazocine exhibits a complex pharmacology, interacting with multiple receptor systems. Its primary activity is at opioid receptors, where it functions as a partial agonist at the mu-opioid receptor (MOR) and an agonist at the kappa-opioid receptor (KOR).[2][3] It also demonstrates a weaker affinity for the delta-opioid receptor (DOR).[4][5] In addition to its effects on opioid receptors, pentazocine is a notable ligand for the sigma-1 receptor, a non-opioid intracellular protein.[6][7] The enantiomers of pentazocine show differential receptor affinity, with (+)-pentazocine having a higher affinity for the sigma-1 receptor and (-)-pentazocine being more active at opioid receptors.[8]

Quantitative Binding Affinity Data

The binding affinity of pentazocine for its target receptors is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values for pentazocine at human opioid and sigma receptors as reported in various in vitro binding studies.

Table 1: Binding Affinity of Pentazocine for Human Opioid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference(s) |

| Mu-Opioid (MOR) | [³H]DAMGO | CHO cells expressing human MOR | 3.2 | [5] |

| Mu-Opioid (MOR) | Not Specified | Cell membrane expressing recombinant human MOR | >100 | [9][10][11] |

| Kappa-Opioid (KOR) | [³H]U-69,593 | CHO cells expressing human KOR | 7.6 | [5] |

| Delta-Opioid (DOR) | [³H]DPDPE | CHO cells expressing human DOR | 62 | [5] |

Table 2: Binding Affinity of Pentazocine for Sigma-1 Receptor

| Isomer | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Bmax (fmol/mg protein) | Reference(s) |

| (+)-Pentazocine | --INVALID-LINK---Pentazocine | Rat brain | ~7 | 280 | [12][13] |

| (+)-Pentazocine | --INVALID-LINK---Pentazocine | Guinea pig liver | 1.8 | 1072 | [14] |

Experimental Protocols for In Vitro Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction of a drug with its receptor. These assays utilize a radiolabeled ligand to quantify the binding of an unlabeled test compound, such as pentazocine. Below are detailed protocols for saturation and competitive binding assays.

General Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a typical radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

This protocol describes how to determine the binding affinity (Kᵢ) of pentazocine for the mu-opioid receptor using a competitive binding assay.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters (GF/B or GF/C), filtration apparatus, and a scintillation counter.

-

Protein assay kit (e.g., BCA assay).

2. Membrane Preparation:

-

Culture CHO cells expressing the human mu-opioid receptor to confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay.

3. Saturation Binding Assay (to determine Kᴅ of the radioligand):

-

In a 96-well plate, add increasing concentrations of [³H]DAMGO (e.g., 0.1-20 nM) in duplicate.

-

For non-specific binding, add a high concentration of naloxone (10 µM) to a parallel set of wells.

-

Add the membrane preparation (10-20 µg of protein per well) to all wells.

-

The final assay volume should be 200-250 µL.[12]

-

Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation.[2][12]

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Kᴅ (dissociation constant) and Bmax (receptor density).

4. Competitive Binding Assay:

-

In a 96-well plate, add the binding buffer.

-

Add increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in triplicate.

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of naloxone (10 µM).

-

Add [³H]DAMGO at a final concentration equal to its Kᴅ value (determined from the saturation binding assay).

-

Add the membrane preparation (10-20 µg of protein per well) to all wells.

-

The final assay volume should be 200-250 µL.

-

Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration and wash as described in the saturation binding protocol.

-

Measure the radioactivity in a liquid scintillation counter.

5. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of pentazocine.

-

Plot the percentage of specific binding against the log concentration of pentazocine to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of pentazocine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Signaling Pathways

The interaction of pentazocine with its target receptors initiates intracellular signaling cascades that ultimately produce its pharmacological effects.

Opioid Receptor Signaling

Mu- and kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[16][17] Activation of these receptors by an agonist like pentazocine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][18] This, in turn, modulates the activity of various downstream effectors, including ion channels.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[19] It is involved in the regulation of calcium signaling between the ER and mitochondria.[20] Activation of the sigma-1 receptor by ligands such as (+)-pentazocine can modulate the activity of inositol trisphosphate (IP₃) receptors, influencing calcium homeostasis and cell survival pathways.[19][20]

Conclusion

The in vitro binding assays detailed in this guide are fundamental for the initial characterization of this compound. By providing a comprehensive understanding of its receptor binding affinities and the subsequent signaling pathways, these assays are crucial for drug development professionals and researchers seeking to elucidate the molecular pharmacology of this complex analgesic. The presented protocols and data serve as a valuable resource for designing and interpreting in vitro studies of pentazocine and other related compounds.

References

- 1. studylib.net [studylib.net]

- 2. benchchem.com [benchchem.com]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. Radioligand-binding studies [bio-protocol.org]

- 7. youtube.com [youtube.com]

- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Role of Pentazocine Lactate as a Sigma Receptor Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pentazocine lactate's interaction with sigma receptors. Pentazocine, a benzomorphan derivative, is a pharmacologically complex drug that, in addition to its opioid activity, exhibits significant affinity and activity at sigma receptors, particularly the sigma-1 (σ₁) subtype. This document details its binding characteristics, functional implications, and the experimental methodologies used to elucidate its role as a sigma receptor ligand.

Introduction to Pentazocine and Sigma Receptors

Pentazocine is clinically available as a racemic mixture, with its enantiomers possessing distinct pharmacological profiles. While (-)-pentazocine is primarily a kappa opioid receptor agonist, (+)-pentazocine demonstrates a significantly higher affinity for sigma receptors and is largely responsible for the drug's activity at these sites.[1][2] Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a unique class of intracellular proteins.[3][4] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are implicated in a wide range of cellular functions and are targets for therapeutic intervention in various pathological conditions, including neurological disorders and cancer.[5][6] The σ₁ receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating intracellular calcium signaling, ion channel function, and cellular stress responses.[5][7]

Quantitative Binding Affinity of Pentazocine

Pentazocine's affinity for sigma receptors has been quantified in numerous radioligand binding studies. The (+)-enantiomer is a selective and high-affinity ligand for the σ₁ receptor, making --INVALID-LINK---pentazocine a standard tool for characterizing these receptors.[8] The following tables summarize the binding affinities (Ki) of pentazocine enantiomers for sigma-1 and sigma-2 receptors.

| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| (+)-Pentazocine | Sigma-1 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | ~7 | [9] |

| (+)-Pentazocine | Sigma-1 | Rat Brain | --INVALID-LINK---Pentazocine | ~7 | [9] |

| (-)-Pentazocine | Sigma-1 | --- | --- | ~40 | [10] |

| 3'-(-)-Iodopentazocine | Sigma-1 | --- | --- | 8 | [10] |

Table 1: Binding Affinities of Pentazocine and its Analogs at the Sigma-1 Receptor.

| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| (+)-Pentazocine | Sigma-2 | --- | --- | Low Affinity | [11] |

| (-)-LP2 isomers | Sigma-2 | --- | [³H]-DTG | Nanomolar Range | [12] |

Table 2: Binding Affinities of Pentazocine and Related Compounds at the Sigma-2 Receptor.

Functional Activity of Pentazocine at Sigma Receptors

Pentazocine acts as an agonist at the sigma-1 receptor.[4][13] This agonism triggers a cascade of downstream signaling events that contribute to its pharmacological effects, including neuroprotection and modulation of neurotransmitter systems.[4][14][15] The functional consequences of pentazocine's interaction with sigma-2 receptors are less well-defined, though some derivatives show significant affinity.[12]

Downstream Signaling Pathways

The activation of sigma-1 receptors by agonists like (+)-pentazocine initiates several key signaling pathways. These pathways are integral to the cellular functions modulated by the receptor.

Modulation of Intracellular Calcium Signaling

Sigma-1 receptors are strategically located at the mitochondria-associated endoplasmic reticulum membrane (MAM), where they regulate calcium flux between these two organelles.[16] Upon agonist binding, the sigma-1 receptor can dissociate from its partner protein, BiP, and interact with the inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating the release of calcium from the endoplasmic reticulum.[16]

References

- 1. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Early development of sigma-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 15. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

A Technical Guide to the Neurochemical Pathways Modulated by Pentazocine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pentazocine is a synthetically derived benzomorphan opioid analgesic with a complex pharmacological profile, acting as a mixed agonist-antagonist.[1] This technical guide provides an in-depth examination of the neurochemical pathways affected by pentazocine lactate. The primary mechanism involves agonism at the kappa-opioid receptor (KOR) and partial agonism or weak antagonism at the mu-opioid receptor (MOR).[2][3] Additionally, pentazocine interacts with sigma (σ) receptors, contributing to its complex side-effect profile.[2][4] This document details the downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of key neurotransmitter systems such as dopamine and serotonin.[2][5] Quantitative pharmacological data are presented, alongside detailed experimental protocols for in vitro and in vivo characterization. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of pentazocine's molecular interactions to inform future research and development.

Core Mechanism of Action at Opioid and Sigma Receptors

Pentazocine's clinical effects are the result of its interaction with multiple receptor systems in the central nervous system (CNS).[2] Unlike classic opioids such as morphine, which are full MOR agonists, pentazocine's mixed activity leads to a distinct therapeutic and side-effect profile.[6] It is typically administered as a racemic mixture of its dextro (+) and laevo (-) isomers, which possess different receptor affinities and activities.[1]

Multi-Receptor Interaction Profile

Pentazocine's defining characteristic is its mixed agonist-antagonist activity.[4] It primarily functions as an agonist at KORs while simultaneously acting as a weak antagonist or partial agonist at MORs.[3][7] This duality is central to its pharmacology, providing analgesia with a reported ceiling effect on respiratory depression, a common and dangerous side effect of full MOR agonists.[2][3] The (-)-pentazocine enantiomer is the primary driver of KOR agonism and analgesia, whereas (+)-pentazocine has a greater affinity for sigma receptors.[4][8]

References

- 1. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 2. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]

- 3. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. ojshostng.com [ojshostng.com]

- 6. Morphine - Wikipedia [en.wikipedia.org]

- 7. Talwin Injection (this compound Injection, USP): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Analgesic Ceiling Effect of Pentazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentazocine, a synthetic benzomorphan derivative, was introduced in the 1960s as a potent analgesic with a unique pharmacological profile.[1][2] As a mixed agonist-antagonist opioid, it held the promise of providing significant pain relief with a reduced risk of respiratory depression and abuse potential compared to traditional mu-opioid agonists like morphine.[1][3] A key characteristic of pentazocine that emerged from early research is its "ceiling effect" for both analgesia and respiratory depression, where increasing the dose beyond a certain point does not produce a corresponding increase in its effects.[4] This document provides an in-depth technical guide to the early research that characterized this phenomenon, focusing on quantitative data, experimental protocols, and the initial understanding of its mechanism of action.

Mechanism of Action: An Early Perspective

Early investigations into pentazocine's mechanism of action identified it as a mixed agonist-antagonist opioid. The prevailing understanding during the 1960s and 1970s was that its analgesic properties were primarily mediated through its agonist activity at kappa-opioid receptors.[5] Concurrently, it was understood to possess weak antagonist or partial agonist activity at mu-opioid receptors.[6] This dual receptor activity was hypothesized to be the basis for its ceiling effect. At lower doses, the kappa-agonist effects predominate, leading to analgesia. As the dose increases, its antagonistic activity at the mu-receptor is thought to become more pronounced, effectively counteracting further increases in analgesia and respiratory depression.[7] Some early research also pointed to the involvement of sigma receptors, which were thought to contribute to the psychotomimetic side effects observed at higher doses.[7]

Quantitative Data from Early Clinical Trials

The following tables summarize the dose-response relationships for pentazocine's analgesic and respiratory effects as reported in early clinical research. These studies were foundational in establishing the ceiling effect.

Analgesic Efficacy

| Study (Year) | Patient Population | Doses Studied (IM) | Key Findings |

| Beaver et al. (1966)[8] | Patients with cancer pain | 10 mg, 20 mg, 40 mg | Dose-related increase in analgesia, with a plateauing effect at higher doses. |

| Paddock et al. (1969)[9] | Postoperative patients | 10 mg, 20 mg, 40 mg | A dose of 30-40 mg pentazocine was found to be approximately equivalent to 10 mg of morphine in analgesic effect. |

| Stoelting (1965)[10] | Postoperative patients | 30 mg | Compared to morphine, pentazocine provided effective analgesia. |

Respiratory Effects

| Study (Year) | Subjects | Doses Studied (IM) | Key Findings |

| Bellville & Green (1965)[11] | Healthy volunteers | 20 mg, 30 mg, 40 mg | Respiratory depression was observed but was less pronounced than with equianalgesic doses of morphine and showed a ceiling effect. |

| Engineer & Dundee (1970) | Healthy volunteers | 30 mg, 60 mg | A ceiling for respiratory depression was noted at the 60 mg dose. |

Psychotomimetic and Other Adverse Effects

| Study (Year) | Patient Population | Doses Studied | Key Findings |

| Miller (1975)[12] | Hospitalized medical patients | Oral and parenteral | Neuropsychiatric effects (hallucinations, disorientation) were the most common adverse reactions and were dose-dependent. |

| Kane & Pokorny (1975)[13] | Various | Not specified | Depressive states, toxic psychoses, and hallucinogenic reactions were reported, particularly with parenteral use. |

Experimental Protocols of Key Early Studies

The methodologies employed in early pentazocine research were crucial for defining its clinical profile. Below are detailed protocols from representative studies.

Postoperative Pain Analgesia Study

-

Objective: To determine the analgesic efficacy of a range of intramuscular doses of pentazocine in patients with postoperative pain.

-

Study Design: Double-blind, randomized, controlled trial.

-

Patient Population: Adult patients experiencing moderate to severe pain following major surgery.

-

Interventions:

-

Pentazocine 10 mg, 20 mg, 40 mg (intramuscularly)

-

Morphine 10 mg (as a positive control)

-

Placebo (as a negative control)

-

-

Methodology:

-

Patients were asked to rate their pain intensity using a visual analog scale (VAS) or a categorical scale (e.g., none, slight, moderate, severe) at baseline.

-

The assigned study medication was administered intramuscularly.

-

Pain intensity and pain relief were assessed at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

-

Side effects were systematically recorded at each assessment point.

-

-

Primary Outcome Measures:

-

Sum of Pain Intensity Differences (SPID)

-

Total Pain Relief (TOPAR)

-

-

Secondary Outcome Measures:

-

Incidence and severity of adverse effects.

-

Respiratory Effects Study in Healthy Volunteers

-

Objective: To evaluate the respiratory depressant effects of pentazocine compared to morphine.

-

Study Design: Double-blind, crossover study.

-

Subjects: Healthy, adult male volunteers.

-

Interventions:

-

Pentazocine (e.g., 20 mg, 40 mg intramuscularly)

-

Morphine (e.g., 10 mg intramuscularly)

-

Saline placebo

-

-

Methodology:

-

Subjects were familiarized with the experimental setup.

-

Baseline respiratory parameters, including respiratory rate, tidal volume, and minute volume, were measured.

-

Ventilatory response to carbon dioxide (CO2) rebreathing was assessed to determine the CO2 response curve.

-

A single dose of the study drug was administered.

-

Respiratory parameters and CO2 response were measured at predetermined intervals post-injection.

-

-

Primary Outcome Measures:

-

Shift in the CO2 response curve (a measure of respiratory center sensitivity).

-

Change in resting respiratory rate and minute volume.

-

Conclusion

The early research on pentazocine was pivotal in establishing the concept of an analgesic ceiling effect for a potent opioid. Clinical trials conducted in the 1960s and 1970s, though lacking the sophisticated statistical analyses of modern studies, provided clear evidence of a dose-response curve for analgesia that flattened at higher doses. Importantly, these studies also demonstrated a parallel ceiling effect for respiratory depression, a significant safety advantage over morphine. The proposed mechanism, centered on pentazocine's mixed agonist-antagonist activity at kappa and mu-opioid receptors, laid the groundwork for the development of other mixed-action opioids. However, the dose-dependent emergence of psychotomimetic side effects, linked to sigma receptor activity, ultimately limited its clinical utility. This body of early work remains a cornerstone in the understanding of opioid pharmacology and the quest for safer, more effective analgesics.

References

- 1. Pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 3. resources.wfsahq.org [resources.wfsahq.org]

- 4. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Local complications of pentazocine abuse: Case report and review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentazocine (Talwin) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 7. drugs.com [drugs.com]

- 8. A comparison of the analgesic effects of pentazocine and morphine in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and side effects of pentazocine and morphine in a large population of postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic action of pentazocine compared with morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THE RESPIRATORY AND SUBJECTIVE EFFECTS OF PENTAZOCINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical effects of pentazocine in hospitalized medical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mental and emotional disturbance with pentazocine (Talwin) use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Pentazocine Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted impact of pentazocine lactate on the central nervous system (CNS). Pentazocine, a synthetically derived benzomorphan analgesic, presents a complex pharmacological profile characterized by its interaction with multiple receptor systems. This document outlines its core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on the CNS primarily through its interaction with opioid and sigma receptors. It is classified as a mixed agonist-antagonist opioid analgesic.[1] The clinical and physiological effects of pentazocine are a composite of the actions of its two enantiomers, (+)-pentazocine and (-)-pentazocine.

-

Opioid Receptor Interactions : The racemic mixture of pentazocine acts as an agonist at the kappa-opioid receptor (KOR) and as a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[2] The (-)-enantiomer is primarily responsible for the opioid receptor-mediated antinociception.[3] KOR activation is associated with analgesia, but also with dysphoria and psychotomimetic effects, which are known side effects of pentazocine.[2] Its partial agonism at the MOR contributes to its analgesic ceiling effect, where increasing the dose beyond a certain point does not produce a corresponding increase in pain relief or respiratory depression.[4]

-

Sigma Receptor Interactions : The (+)-enantiomer of pentazocine is a potent agonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[3][5] This interaction is largely non-analgesic but is implicated in the neuroprotective and potential cognitive-modulating effects of the drug.[5][6] Activation of the σ1R can modulate intracellular calcium signaling, ER stress responses, and ion channel function.[6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of pentazocine, providing a quantitative basis for understanding its receptor interactions.

Table 1: Opioid Receptor Binding Affinities of (-)-Pentazocine

| Receptor Subtype | Ligand | Kᵢ (nM) | Source Organism/Cell Line |

| Kappa (KOR) | (-)-Pentazocine | 7.6 | Human (recombinant) |

| Mu (MOR) | (-)-Pentazocine | 3.2 | Human (recombinant) |

| Delta (DOR) | (-)-Pentazocine | 62 | Human (recombinant) |

Data sourced from studies on cloned human opioid receptors.

Table 2: Functional Activity of (-)-Pentazocine at Opioid Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| Kappa (KOR) | Agonist Assay | EC₅₀ | 40 |

| Mu (MOR) | Agonist Assay | EC₅₀ | 43 |

| Delta (DOR) | Agonist Assay | EC₅₀ | 255 |

EC₅₀ values represent the concentration for 50% of maximal response in functional assays.

Table 3: In Vivo Antinociceptive Dose-Response in Mice

| Antinociceptive Test | Peak Effect Dose (mg/kg, s.c.) | Response Characteristic |

| Tail Pressure, Hot Plate, Tail Flick | 30 | Biphasic, bell-shaped dose-response |

| Acetic Acid Writhing | 30 | Biphasic, bell-shaped dose-response |

Data indicates that the antinociceptive effect of pentazocine peaks at a dose of 30 mg/kg and then declines at higher doses (56-100 mg/kg), demonstrating the ceiling effect.[4]